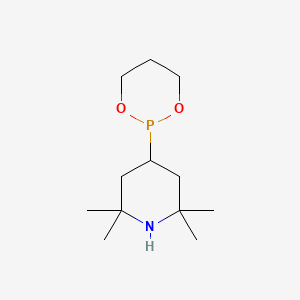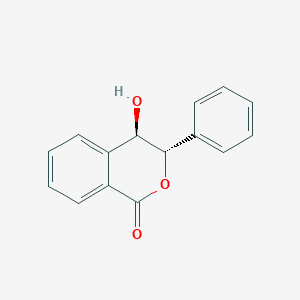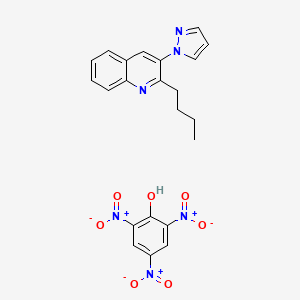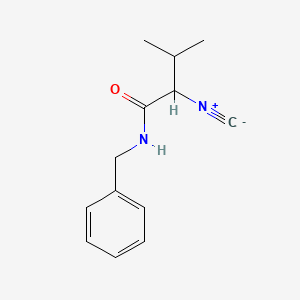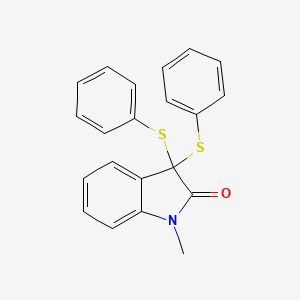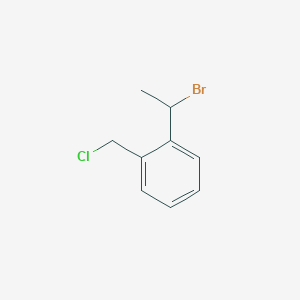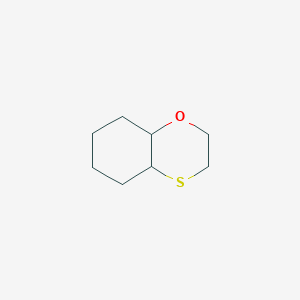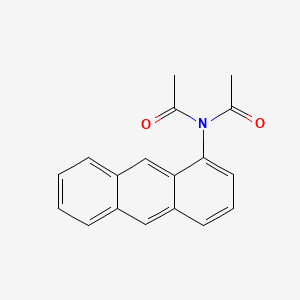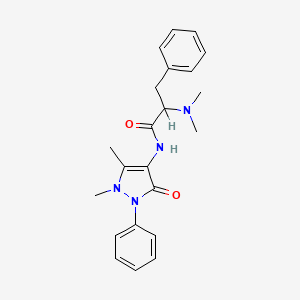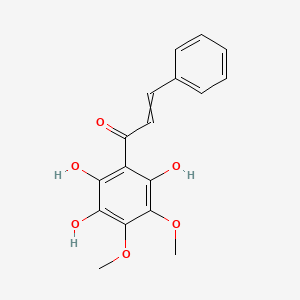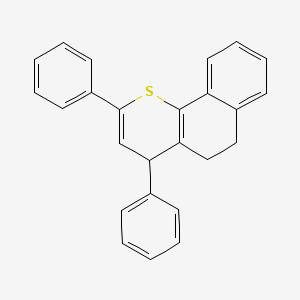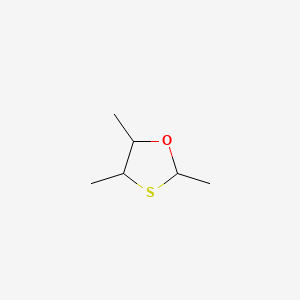
anti-2-cis-4,5-Trimethyl-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane: is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is a member of the oxathiolane family, characterized by a five-membered ring containing both oxygen and sulfur atoms. This compound is known for its unique stereochemistry, with three methyl groups attached to the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiolane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form, such as a thiol or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thiols or alcohols: from reduction.
Substituted oxathiolanes: from substitution reactions.
Scientific Research Applications
Chemistry: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique ring structure and functional groups make it a versatile intermediate .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: this compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-Methyl-1,3-oxathiolane: Similar structure but with fewer methyl groups.
4,5-Dimethyl-1,3-oxathiolane: Lacks one methyl group compared to anti-2-cis-4,5-Trimethyl-1,3-oxathiolane.
1,3-Oxathiolane: The parent compound without any methyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three methyl groups. These structural features confer distinct reactivity and properties, making it valuable in various applications .
Properties
CAS No. |
63393-28-2 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2,4,5-trimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3 |
InChI Key |
IWKQZSONTQWRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


